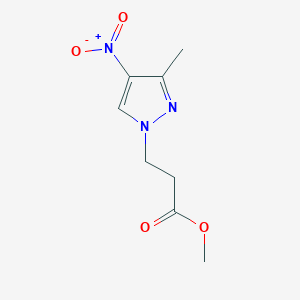![molecular formula C12H11N3O4 B1639372 4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde CAS No. 956440-93-0](/img/structure/B1639372.png)
4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde
描述
4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde is a chemical compound with the molecular formula C12H11N3O4 and a molecular weight of 261.24 g/mol . This compound features a benzaldehyde core substituted with a methoxy group at the 4-position and a 3-nitro-1H-pyrazol-1-ylmethyl group at the 3-position. It is used in various scientific research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 3-nitro-1H-pyrazole in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
化学反应分析
Types of Reactions
4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
Reduction: 4-methoxy-3-[(3-amino-1H-pyrazol-1-yl)methyl]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .
相似化合物的比较
Similar Compounds
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde: Similar structure but with the nitro group at a different position.
4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: Oxidized form of the compound.
4-methoxy-3-[(3-amino-1H-pyrazol-1-yl)methyl]benzaldehyde: Reduced form of the compound.
Uniqueness
4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-methoxy-3-[(3-nitropyrazol-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-11-3-2-9(8-16)6-10(11)7-14-5-4-12(13-14)15(17)18/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEGYIQWZRNSIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=CC(=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301195847 | |
| Record name | 4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301195847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956440-93-0 | |
| Record name | 4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956440-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301195847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1639336.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1639345.png)

